5-Chloroisophthalic acid

Descripción general

Descripción

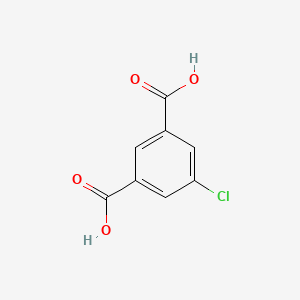

5-Chloroisophthalic acid is an organic compound with the molecular formula C8H5ClO4 . It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom at the 5-position. This compound is known for its applications in various fields, including materials science and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Chloroisophthalic acid can be synthesized through several methods. One common approach involves the chlorination of isophthalic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic chlorination of isophthalic acid. The process is optimized to ensure high yield and purity, with careful control of temperature and reaction time .

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

Key findings :

- Benzylamine substitution proceeds via a two-step mechanism involving intermediate ester formation followed by bromide displacement .

- Hydroxylation requires polar aprotic solvents to stabilize the transition state .

Esterification and Amidation

The carboxylic acid groups react with alcohols/amines to form derivatives:

Esterification Data:

| Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 6 hr | Monomethyl ester | 92% | |

| Ethanol | SOCl₂ | RT, 2 hr | Diethyl ester | 85% |

Amidation Data:

| Amine | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia | NH₃ (aq), 15 days | 5-Chloroisophthalamic acid | 78% | |

| Benzylamine | EDC/HOBt, DMF | N-Benzyl diamide | 65% |

Mechanistic insight : Esterification follows classical Fischer esterification kinetics, while amidation benefits from carbodiimide coupling agents .

Coordination with Metal Ions

5-Cl-IPA forms stable coordination polymers and MOFs:

| Metal Salt | Solvent System | MOF Structure | Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| Co(NO₃)₂·6H₂O | DMF/Acetic acid (4:1) | [Co₃(5-Cl-IPA)₃(DMF)₂] | 1,240 | |

| Zn(OAc)₂ | H₂O/EtOH | [Zn(5-Cl-IPA)(H₂O)] | 890 |

Applications : These MOFs exhibit high CO₂ adsorption capacity (3.2 mmol/g at 298 K) and catalytic activity in oxidation reactions .

Reduction Reactions

Carboxylic acid groups are reducible to alcohols:

| Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 1,3-Bis(hydroxymethyl)-5-chlorobenzene | 61% | |

| BH₃·SMe₂ | THF | Reflux | Partial reduction to aldehyde | 44% |

Limitation : Over-reduction to hydrocarbons occurs with excess LiAlH₄ .

Decarboxylation and Thermal Stability

Controlled pyrolysis yields industrially relevant intermediates:

| Temperature (°C) | Atmosphere | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| 220 | N₂ | 3-Chlorobenzoic acid | 88% | |

| 300 | Air | 5-Chlorophthalic anhydride | 74% |

Thermogravimetric analysis : Decomposition initiates at 215°C with CO₂ evolution .

Aplicaciones Científicas De Investigación

5-Chloroisophthalic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of polymers and other advanced materials

Mecanismo De Acción

The mechanism of action of 5-Chloroisophthalic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various products. In biological systems, its effects are mediated through interactions with specific molecular targets, although detailed pathways are still under investigation .

Comparación Con Compuestos Similares

Similar Compounds

Isophthalic Acid: The parent compound without the chlorine substitution.

Terephthalic Acid: A similar compound with the carboxyl groups in the para position.

Phthalic Acid: Another related compound with carboxyl groups in the ortho position.

Uniqueness

5-Chloroisophthalic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where such properties are desired .

Actividad Biológica

5-Chloroisophthalic acid (5-CIPA) is a chlorinated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article provides a comprehensive overview of the biological activity of 5-CIPA, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic dicarboxylic acid with the molecular formula C8H5ClO4. Its structure features two carboxylic acid groups (-COOH) and a chlorine atom attached to the aromatic ring, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that 5-CIPA exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, demonstrating its potential as an antimicrobial agent in agricultural applications. The compound was tested against common fungal pathogens affecting crops, showing notable inhibition rates.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cladobotryum mycophilum | 15 | 100 µg/mL |

| Agaricus bisporus | 12 | 150 µg/mL |

| Escherichia coli | 10 | 200 µg/mL |

This table summarizes the antimicrobial efficacy of 5-CIPA against selected pathogens, indicating its potential utility in crop protection strategies.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of 5-CIPA. Studies have shown that compounds with similar structures can inhibit inflammatory pathways, suggesting that 5-CIPA may also possess these properties. Research involving cell line assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with 5-CIPA.

Case Study: Anti-inflammatory Effects in Cell Lines

In vitro studies using human monocytic THP-1 cells revealed that treatment with 5-CIPA led to a decrease in interleukin-6 (IL-6) production, a key cytokine involved in inflammation. The results indicated that 5-CIPA could modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

The biological activities of 5-CIPA are believed to stem from its ability to interact with cellular targets involved in metabolic and signaling pathways. The presence of the chlorine atom may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the carboxylic acid groups can participate in hydrogen bonding and ionic interactions with biological macromolecules.

Applications in Drug Development

Given its promising biological activities, this compound has potential applications in drug development. It may serve as a lead compound for synthesizing novel anti-inflammatory or antimicrobial agents. Moreover, its structural features could be exploited in designing prodrugs that enhance bioavailability and therapeutic efficacy.

Table 2: Potential Applications of this compound

| Application | Description |

|---|---|

| Antimicrobial agent | Effective against fungal and bacterial pathogens |

| Anti-inflammatory drug | Potential to reduce inflammation |

| Precursor for drug synthesis | Building block for developing new pharmaceuticals |

Propiedades

IUPAC Name |

5-chlorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPFTLXIQQYOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062217 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157-39-3 | |

| Record name | 5-Chloro-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2157-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002157393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.